2-(Tributylstannyl)pyrimidine
Overview
Description
2-(Tributylstannyl)pyrimidine is a chemical compound that is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and materials science. While the provided papers do not directly discuss 2-(tributylstannyl)pyrimidine, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and properties of 2-(tributylstannyl)pyrimidine.
Synthesis Analysis
The synthesis of related organotin compounds, such as 2-(tributylstannyl)pyrrolidine, involves a multi-step process that includes asymmetric deprotonation and stannylation. The preparation of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide, as mentioned in the first paper, is achieved with excellent yield by treating the N-Boc compound with TMSI. This compound is initially prepared by asymmetric deprotonation using s-BuLi.sparteine and subsequent stannylation . This method could potentially be adapted for the synthesis of 2-(tributylstannyl)pyrimidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . Although this paper does not directly discuss the molecular structure of 2-(tributylstannyl)pyrimidine, the techniques used for structural determination could be applicable. X-ray crystallography, especially with anomalous dispersion, is a powerful tool for elucidating the three-dimensional structure and absolute configuration of organotin compounds.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 2-(tributylstannyl)pyrimidine. However, the third paper describes a novel one-pot synthesis method for tri(hetero)aryl-substituted pyrimidines, which involves a coupling-isomerization sequence followed by cyclocondensation with amidinium salts . This method could potentially be relevant for the synthesis or further functionalization of 2-(tributylstannyl)pyrimidine by selecting appropriate reactants and conditions.
Physical and Chemical Properties Analysis
The second paper discusses a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which, while not the same as 2-(tributylstannyl)pyrimidine, share the pyrimidine core . These compounds exhibit distinct optical properties, such as absorption and emission wavelengths, which are influenced by the donor effect of the terminal aryl groups. Additionally, one of the compounds in the series shows strong fluorosolvatochromic properties and proton sensitivity due to intramolecular charge transfer (ICT). These findings suggest that the pyrimidine core structure can significantly impact the physical and chemical properties of the molecule, which could be extrapolated to 2-(tributylstannyl)pyrimidine to predict its behavior in various environments.
Scientific Research Applications
Synthesis and Optical Properties
2-(Tributylstannyl)pyrimidine is utilized in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. This process involves a double cross-coupling reaction followed by aldol condensation. These compounds demonstrate strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. Their solvatochromic behavior varies with solvent polarity and hydrogen bonding parameters, making them potential candidates for colorimetric and luminescent pH sensors (Hadad et al., 2011).
ICT-Based Sensor Properties
A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a star-shaped D–π–A system, containing an electron-deficient pyrimidine core, were synthesized. These molecules possess distinct absorption and emission wavelengths controlled by the terminal aryl groups. One specific derivative exhibited strong fluorosolvatochromic properties and proton-sensibility, making it suitable for use as a polarity or proton sensor (Muraoka et al., 2016).
Photosensitised Pyrimidine Dimerisation
2-(Tributylstannyl)pyrimidine is relevant in studies of pyrimidine dimerization in DNA, a key process in photochemical damage to DNA. This research focuses on the chemistry involved in DNA and its basic building blocks, contributing to our understanding of the photophysical characterisation of pyrimidine triplet excited states (Cuquerella et al., 2011).
Plant Growth and Physiological Research
In physiological research, 2-(Tributylstannyl)pyrimidine derivatives from pyrimidine structure are used as plant growth retardants. They provide insights into the regulation of terpenoid metabolism, showing relations to cell division, cell elongation, and senescence in plants (Grossmann, 1990).
Safety And Hazards
2-(Tributylstannyl)pyrimidine is classified as dangerous according to the safety data sheet . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
tributyl(pyrimidin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFOOAJSDVASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376843 | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)pyrimidine | |
CAS RN |
153435-63-3 | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.